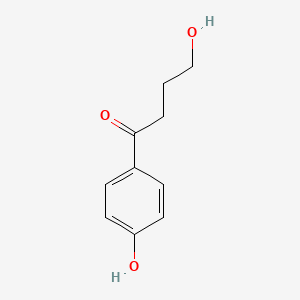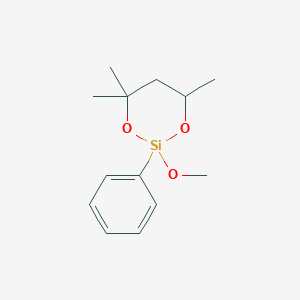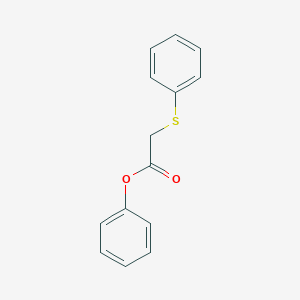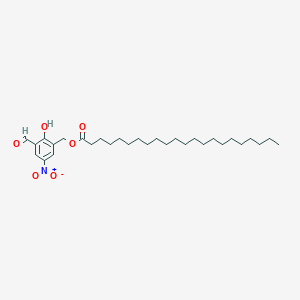silane CAS No. 112487-73-7](/img/structure/B14306216.png)
[(4,5-Dimethoxy-2-nitrophenyl)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethoxy-2-nitrophenyl)methylsilane is an organic compound that features a phenyl ring substituted with two methoxy groups, a nitro group, and a trimethylsilyl group
Preparation Methods
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)methylsilane typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
(4,5-Dimethoxy-2-nitrophenyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 4,5-dimethoxy-2-nitrobenzyl alcohol.
Scientific Research Applications
(4,5-Dimethoxy-2-nitrophenyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is utilized in the study of photochemical reactions due to its ability to release the protected functional group upon exposure to light.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methylsilane involves the cleavage of the trimethylsilyl group under specific conditions, such as exposure to light or acidic environments. This cleavage releases the active 4,5-dimethoxy-2-nitrobenzyl moiety, which can then participate in further chemical reactions.
Comparison with Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)methylsilane can be compared to other compounds such as:
4,5-Dimethoxy-2-nitrobenzyl chloride: Similar in structure but lacks the trimethylsilyl group.
4,5-Dimethoxy-2-nitrobenzyl alcohol: The hydrolysis product of (4,5-Dimethoxy-2-nitrophenyl)methylsilane.
4,5-Dimethoxy-2-nitrobenzyl acetate: Another derivative used in organic synthesis.
Each of these compounds has unique properties and applications, making (4,5-Dimethoxy-2-nitrophenyl)methylsilane a valuable addition to the toolkit of synthetic chemists and researchers.
Properties
CAS No. |
112487-73-7 |
|---|---|
Molecular Formula |
C12H19NO4Si |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C12H19NO4Si/c1-16-11-6-9(8-18(3,4)5)10(13(14)15)7-12(11)17-2/h6-7H,8H2,1-5H3 |
InChI Key |
ZCPAYNXQWAYNMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C[Si](C)(C)C)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)

![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)



![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)



